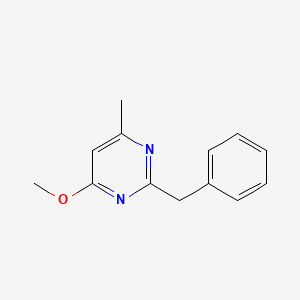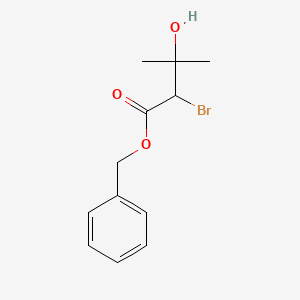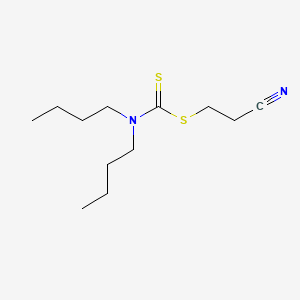![molecular formula C6H9N3O4 B14495052 [(2-Cyanoethyl)(nitro)amino]methyl acetate CAS No. 62984-41-2](/img/structure/B14495052.png)
[(2-Cyanoethyl)(nitro)amino]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Cyanoethyl)(nitro)amino]methyl acetate is a chemical compound with the molecular formula C6H9N3O4 It is characterized by the presence of cyano, nitro, and amino functional groups attached to a methyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Cyanoethyl)(nitro)amino]methyl acetate typically involves the reaction of 2-cyanoethylamine with nitromethane in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Toluene or dichloromethane
Catalyst: Tetrabutylammonium iodide (n-Bu4NI)
Base: Potassium carbonate (K2CO3)
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
[(2-Cyanoethyl)(nitro)amino]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of the nitro group to an amino group using reducing agents such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Iron (Fe), zinc (Zn), hydrochloric acid (HCl)
Solvents: Toluene, dichloromethane, ethanol
Major Products
Oxidation Products: Corresponding oxides
Reduction Products: Amino derivatives
Substitution Products: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
[(2-Cyanoethyl)(nitro)amino]methyl acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Cyanoethyl)(nitro)amino]methyl acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and processes, making the compound useful in biochemical research.
類似化合物との比較
[(2-Cyanoethyl)(nitro)amino]methyl acetate can be compared with similar compounds such as:
Nitroethane: Similar in having a nitro group but lacks the cyano and amino functionalities.
Cyanoethylamine: Contains the cyano and amino groups but lacks the nitro group.
Methyl acetate: Simple ester without the additional functional groups.
特性
CAS番号 |
62984-41-2 |
|---|---|
分子式 |
C6H9N3O4 |
分子量 |
187.15 g/mol |
IUPAC名 |
[2-cyanoethyl(nitro)amino]methyl acetate |
InChI |
InChI=1S/C6H9N3O4/c1-6(10)13-5-8(9(11)12)4-2-3-7/h2,4-5H2,1H3 |
InChIキー |
TVFUVAORVCCWSE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCN(CCC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide, 2,2'-[1,3-propanediylbis(oxy)]bis[N-heptyl-N-methyl-](/img/structure/B14494980.png)






![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)



